molecular formula C10H5F4NO2 B6310830 4-(3,3,4,4-Tetrafluorocyclobut-1-enyl)nitrobenzene CAS No. 2088945-34-8

4-(3,3,4,4-Tetrafluorocyclobut-1-enyl)nitrobenzene

Cat. No.: B6310830
CAS No.: 2088945-34-8
M. Wt: 247.15 g/mol
InChI Key: QDVWVPBBINVTEX-UHFFFAOYSA-N
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Description

4-(3,3,4,4-Tetrafluorocyclobut-1-enyl)nitrobenzene is a synthetic organic compound with the molecular formula C10H5F4NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3,4,4-Tetrafluorocyclobut-1-enyl)nitrobenzene typically involves the reaction of a fluorinated cyclobutene derivative with a nitrobenzene derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), can help monitor the reaction progress and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,3,4,4-Tetrafluorocyclobut-1-enyl)nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, alkyl groups

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce amino derivatives.

Scientific Research Applications

4-(3,3,4,4-Tetrafluorocyclobut-1-enyl)nitrobenzene has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,3,4,4-Tetrafluorocyclobut-1-enyl)nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3,3,4,4-Tetrafluorocyclobut-1-enyl)nitrobenzene include:

  • 3,3,4,4-Tetrafluorocyclobut-1-enylbenzene
  • 3,3,4,4-Tetrafluorocyclobut-1-enylamine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a fluorinated cyclobutene ring and a nitrobenzene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-nitro-4-(3,3,4,4-tetrafluorocyclobuten-1-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO2/c11-9(12)5-8(10(9,13)14)6-1-3-7(4-2-6)15(16)17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVWVPBBINVTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(C2(F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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